Urea, N'-arabinosyl-N-methyl-N-nitroso- is a chemical compound that belongs to the class of N-nitrosoureas. These compounds are known for their potential carcinogenic properties and are primarily studied for their effects on DNA and cellular mechanisms. This specific compound is characterized by the presence of a nitroso group attached to a methylated urea structure, which is further modified by an arabinosyl group.
The primary source of information regarding Urea, N'-arabinosyl-N-methyl-N-nitroso- includes scientific databases such as PubChem and various research articles that discuss its synthesis, properties, and biological effects. Notably, N-nitroso-N-methylurea is often referenced in studies related to mutagenicity and carcinogenicity due to its structural similarities.
Urea, N'-arabinosyl-N-methyl-N-nitroso- can be classified as:
The synthesis of Urea, N'-arabinosyl-N-methyl-N-nitroso- typically involves the reaction of N-methylurea with nitrous acid or sodium nitrite in an acidic medium. This process generates the nitroso derivative through the formation of a nitrosamine.
The molecular structure of Urea, N'-arabinosyl-N-methyl-N-nitroso- can be represented as follows:
CC(N=O)C(=O)N(C)C1C(C(C(C1O)O)O)O
Urea, N'-arabinosyl-N-methyl-N-nitroso- participates in various chemical reactions typical for nitrosoureas:
The reactivity of this compound is largely attributed to the presence of the nitroso group, which can readily engage in electrophilic substitution reactions with nucleophiles such as DNA bases.
The mechanism of action for Urea, N'-arabinosyl-N-methyl-N-nitroso- involves:
Studies have shown that exposure to similar compounds results in significant mutagenic effects in various biological models .
Urea, N'-arabinosyl-N-methyl-N-nitroso- is primarily used in research settings for:
The development of Arabinopyranosyl-N-Methyl-N-Nitrosourea (trade name Aranose) emerged from targeted anticancer research in the Soviet Union during the 1970s. Scientists at the Laboratory of Organic Synthesis, part of the Soviet Cancer Research Institute under the Academy of Medical Sciences of the USSR, pioneered this work. The goal was to address limitations of existing nitrosourea chemotherapeutics—notably severe hematological toxicity and narrow therapeutic indices. Initial synthesis was achieved through conjugation of N-nitroso-N-methylurea (MNU) with the sugar moiety L-arabinose, leveraging known biocompatibility of arabinose in drugs like cytarabine [2].
Preclinical validation culminated in the late 1980s with clinical trials demonstrating efficacy against melanoma. By 1996, the Russian Pharmacological Committee (equivalent to the FDA) granted regulatory approval for melanoma treatment. This milestone reflected the compound’s optimized safety profile, enabling outpatient administration—a significant advancement over earlier nitrosoureas like carmustine [2]. The research trajectory exemplifies state-directed investment in oncology innovation during the Soviet era, with Aranose representing one of the few nitrosoureas designed for enhanced tolerability without sacrificing cytotoxicity.
Table 1: Key Milestones in Aranose Development
Time Period | Development Phase | Achievement |
---|---|---|
Late 1970s | Discovery & Synthesis | Conjugation of MNU with L-arabinose at Soviet Cancer Research Institute |
Late 1980s | Clinical Trials | Confirmed efficacy in melanoma and reduced hematotoxicity |
1996 | Regulatory Approval | Approved by Russian Pharmacological Committee for melanoma |
The synthesis of Aranose hinges on two critical steps: (1) preparation of the N-methyl-N-nitrosourea (MNU) core, and (2) stereoselective glycosidic conjugation with L-arabinose.
MNU Synthesis:MNU is traditionally synthesized via nitrosation of methylurea precursors. One validated route (Organic Syntheses, 1935) involves:
L-Arabinose Conjugation:The MNU moiety is then linked to the anomeric carbon of β-L-arabinopyranose through a glycosidic bond. The reaction exploits the nucleophilicity of the ureido nitrogen for stereoselective attachment:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9